molecular formula C65H106O31 B13384587 [3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Katalognummer: B13384587
Molekulargewicht: 1383.5 g/mol
InChI-Schlüssel: NYAMJIKFXJLBLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate" is a highly complex triterpenoid glycoside characterized by:

  • Core structure: A pentacyclic triterpenoid backbone (tetradecahydropicene) with multiple methyl groups and a carboxylate moiety.
  • Glycosylation: Two distinct oligosaccharide chains attached via ether linkages. These include glucose-like oxane rings (e.g., 3,4,5-trihydroxy-6-methyloxan-2-yl) and hydroxymethyl-substituted oxane units, contributing to hydrophilicity and molecular weight >1,000 Da .
  • Bioactivity: High predicted binding affinity to nuclear receptors (e.g., estrogen receptor: 80.36%, PPAR gamma: 83.08%) and enzymes (e.g., LSD1/CoREST complex: 91.68%) .

Eigenschaften

Molekularformel

C65H106O31

Molekulargewicht

1383.5 g/mol

IUPAC-Name

[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C65H106O31/c1-25-36(69)41(74)47(80)54(87-25)94-51-32(23-85-53-46(79)43(76)38(71)29(20-66)89-53)92-57(50(83)45(51)78)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)93-58-52(95-55-48(81)42(75)37(70)26(2)88-55)40(73)31(22-86-58)91-56-49(82)44(77)39(72)30(21-67)90-56/h9,25-26,28-58,66-83H,10-24H2,1-8H3

InChI-Schlüssel

NYAMJIKFXJLBLC-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)COC1C(C(C(C(O1)CO)O)O)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the tetradecahydropicene core. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Based on the search results, information regarding the applications of "[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate" is limited. However, some related compounds and their applications can be highlighted.

Related Compounds and Applications

  • Escin Escin has anti-edematous and anti-inflammatory properties, and acts as a venotonic agent .
  • Epigallocatechin 3-gallate This compound is an anti-carcinogen, anti-tumorigenesis, anti-proliferation, anti-angiogenesis, and antioxidant agent, and also induces cell death .
  • Troxerutin Troxerutin is a radioprotective and antioxidant agent .
  • O-(beta-hydroxyethyl)-rutoside This is an agent used to treat disorders of the venous and microcirculatory systems .
  • Rutin Rutin has anticancer, antidiabetic, antimicrobial, anticoagulant, antioxidant, cytoprotective, vasoprotective, anticarcinogenic, neuroprotective, and cardioprotective properties .
  • Hidrosmin Hidrosmin is a venoactive agent and post-thrombotic syndrome protector .
  • Diosmin This compound is used to treat chronic venous insufficiency and varicose veins, and has antioxidant and anticancer activities .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and the tetradecahydropicene core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name/ID Molecular Weight Key Functional Groups Toxicity Profile (Predicted) Receptor Binding Affinity (Top Targets)
Target Compound ~1,050–1,200* Hexamethyl triterpenoid core, polyglycosylated chains Reproductive toxicity (90%), Hepatotoxicity (86.25%) Cannabinoid CB1 (96.61%), HSP 90-beta (96.77%)
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-... () 1,065.211 Reduced methyl groups, simpler glycosylation Data unavailable Data unavailable
(-)-7-O-Arabinosyltricetiflavan derivatives (Compounds 5, 6, 9; ) ~600–800* Flavonoid core, mono-/di-glycosylation, methoxy groups Not reported Not reported
4-(1-(((2R,3S,5R)-3-Hydroxy-5-... () ~900–1,000* Pyran-triazole conjugates, nucleotide-like chains Data unavailable Data unavailable

*Estimated based on structural complexity and evidence .

Bioactivity and Toxicity

  • Its reproductive toxicity risk (90%) surpasses hepatotoxicity (86.25%) and mitochondrial toxicity (76.25%) .
  • In contrast, simpler glycosides (e.g., ) lack detailed toxicity data, suggesting understudied bioactivity profiles .

Physicochemical Properties

  • Hydrogen Bonding: The target compound has >20 H-bond donors/acceptors due to polyhydroxy glycosyl chains, reducing membrane permeability compared to less glycosylated analogues .
  • Molecular Weight: Exceeds 1,000 Da, limiting oral bioavailability compared to smaller flavonoid derivatives (e.g., : ~600–800 Da) .

Biologische Aktivität

This article provides a comprehensive overview of the biological activity associated with the complex compound identified as [3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy... This compound exhibits various biological activities that are significant in pharmacology and medicinal chemistry.

Structural Overview

The molecular formula of the compound is C48H78O20C_{48}H_{78}O_{20}, indicating a complex structure with multiple hydroxyl groups and sugar moieties that suggest potential interactions with biological systems.

Biological Activities

1. Antioxidant Properties
Research indicates that compounds with similar structural features often exhibit antioxidant activities. The presence of multiple hydroxyl groups can contribute to radical scavenging capabilities. Studies have shown that polyphenolic compounds can enhance cellular antioxidant defenses and reduce oxidative stress markers in various cell lines .

2. Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines. For instance, similar compounds have demonstrated the ability to down-regulate TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Neuroprotective Effects
Preliminary studies suggest that the compound may exert neuroprotective effects by modulating oxidative stress pathways and enhancing neuronal survival under stress conditions. In vitro studies using cell lines exposed to oxidative stress have shown that such compounds can significantly reduce cell death and promote viability .

4. Cardioprotective Mechanisms
The cardioprotective effects of structurally related compounds have been documented. They may protect against ischemia-reperfusion injury by reducing apoptosis and enhancing cellular survival mechanisms through the upregulation of protective proteins such as superoxide dismutase (SOD) .

Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of similar polyphenolic compounds using DPPH and ABTS assays:

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Compound A2530
Compound B2025
Target Compound1520

The target compound exhibited superior antioxidant activity compared to others tested.

Study 2: Neuroprotection in Cell Models

A neuroprotective study involving BV2 microglial cells showed:

TreatmentCell Viability (%)NO Production (µM)
Control10010
Compound855

This indicates a significant reduction in nitric oxide production and preservation of cell viability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.